molecular formula C14H17ClN2O2S B6647974 N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine

Cat. No.: B6647974
M. Wt: 312.8 g/mol
InChI Key: WZMWLGGHRNPQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest for its potential therapeutic uses.

Properties

IUPAC Name

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-20(18,19)9-3-7-16-10-11-5-6-13(15)12-4-2-8-17-14(11)12/h2,4-6,8,16H,3,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMWLGGHRNPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCNCC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline, which undergoes a series of reactions to introduce the desired functional groups.

    Methylation: The quinoline ring is methylated using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit key enzymes involved in microbial and cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine stands out due to its unique combination of a chloroquinoline core and a methylsulfonylpropan-1-amine side chain, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.